4-(4-chloro-phenyl)-but-3-yn-2-ol
Overview
Description
4-(4-Chloro-phenyl)-but-3-yn-2-ol is an organic compound characterized by the presence of a chloro-substituted phenyl ring attached to a butynol chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-chloro-phenyl)-but-3-yn-2-ol typically involves the reaction of 4-chlorobenzaldehyde with propargyl alcohol in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic addition mechanism, resulting in the formation of the desired product .
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a similar synthetic route, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common practices in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 4-(4-Chloro-phenyl)-but-3-yn-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The triple bond can be reduced to a double or single bond.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are often used.
Major Products Formed:
Oxidation: 4-(4-Chloro-phenyl)-but-3-yn-2-one.
Reduction: 4-(4-Chloro-phenyl)-but-3-en-2-ol or 4-(4-Chloro-phenyl)-butan-2-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(4-Chloro-phenyl)-but-3-yn-2-ol has been extensively studied for its applications in:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-(4-chloro-phenyl)-but-3-yn-2-ol involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, leading to alterations in cellular pathways. For example, it may inhibit cytochrome P450 enzymes, affecting the metabolism of other compounds .
Comparison with Similar Compounds
- 4-Chlorophenylacetylene
- 4-Chlorophenyl isothiocyanate
- 4-Chlorothiophenol
Comparison: 4-(4-Chloro-phenyl)-but-3-yn-2-ol is unique due to its butynol chain, which imparts distinct chemical reactivity and biological activity compared to other chloro-substituted phenyl compounds.
Properties
IUPAC Name |
4-(4-chlorophenyl)but-3-yn-2-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO/c1-8(12)2-3-9-4-6-10(11)7-5-9/h4-8,12H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPOOETBYGFKGSO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#CC1=CC=C(C=C1)Cl)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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